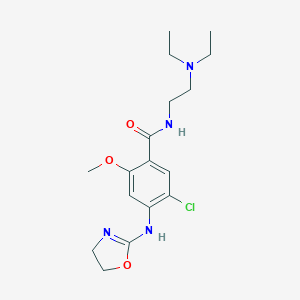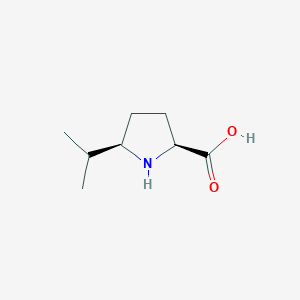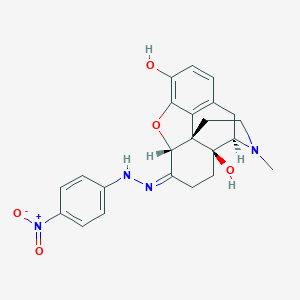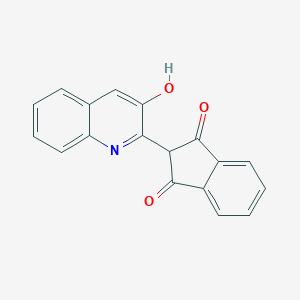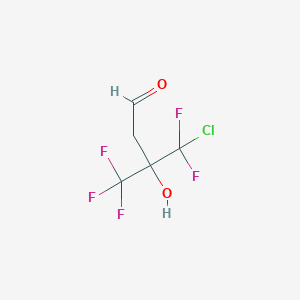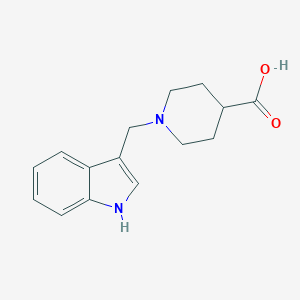
1-(1H-Indol-3-ylmethyl)piperidin-4-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric organocatalytic synthesis of related bisindole-piperidine-amino acid hybrids demonstrates the versatility and potential for generating complex structures similar to 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid. These compounds are synthesized from 3-vinyl indoles with imino esters, yielding products in high enantiomeric excess, showcasing the efficiency of such synthetic methods (Zhong et al., 2014). Additionally, novel synthesis methods for structurally related compounds emphasize the development of efficient and high-yield techniques (Chun, 2000).
Molecular Structure Analysis
Molecular structure and conformation analysis is crucial for understanding the physical and chemical behavior of such compounds. X-ray diffraction and computational studies provide insights into the crystal and molecular structure, highlighting the importance of stereochemistry and molecular conformations in determining the properties of the compound (Szafran et al., 2007).
Chemical Reactions and Properties
The reactivity and potential for various chemical reactions are significant for the application of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid in synthetic chemistry. Studies on related compounds indicate a wide range of reactions, including organocatalytic syntheses and modifications that enhance the utility of these molecules in complex chemical syntheses (Zhong et al., 2014).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for the practical use of any chemical compound. Single-crystal X-ray diffraction and spectroscopic methods are employed to characterize these aspects, providing a foundation for understanding how these compounds can be manipulated and utilized in various chemical contexts (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, define the scope of application for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid. Detailed studies on similar compounds provide insights into their reactivity patterns, stability under various conditions, and interactions with other chemical entities, which are crucial for their application in synthetic chemistry (Zhong et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben eine signifikante antivirale Aktivität gezeigt. Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate als antivirale Wirkstoffe berichtet . Diese Verbindungen haben eine inhibitorische Aktivität gegen Influenza A und CoxB3-Virus gezeigt .
Entzündungshemmende Aktivität
Indolderivate besitzen auch entzündungshemmende Eigenschaften. Sie können mit hoher Affinität an mehrere Rezeptoren binden, was bei der Entwicklung neuer nützlicher Derivate zur Behandlung von Entzündungszuständen hilfreich sein kann .
Antikrebsaktivität
Indolderivate wurden bei der Behandlung von Krebszellen eingesetzt. Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen .
Anti-HIV-Aktivität
Indolderivate haben sich als potenzielle Anti-HIV-Mittel gezeigt. Zum Beispiel wurde berichtet, dass Indolyl- und Oxochromenylxanthenonderivate eine Anti-HIV-1-Aktivität aufweisen .
Antioxidative Aktivität
Indolderivate haben antioxidative Eigenschaften gezeigt. Sie können freie Radikale neutralisieren, was zur Vorbeugung verschiedener Krankheiten und Störungen beitragen kann .
Anti-mikrobielle Aktivität
Es wurde festgestellt, dass Indolderivate antimikrobielle Eigenschaften aufweisen. Sie können das Wachstum verschiedener Arten von Mikroben hemmen, was sie bei der Behandlung verschiedener Infektionskrankheiten nützlich macht .
Antituberkulose-Aktivität
Indolderivate haben sich als potenzielle Antituberkulosemittel gezeigt. Sie können das Wachstum von Mycobacterium tuberculosis hemmen, dem Bakterium, das Tuberkulose verursacht .
Antidiabetische Aktivität
Indolderivate wurden bei der Behandlung von Diabetes eingesetzt. Sie können helfen, den Blutzuckerspiegel zu regulieren, was für Menschen mit Diabetes von Vorteil sein kann .
Eigenschaften
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYWDRTEHWTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428325 | |
| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100957-76-4 | |
| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)


